![molecular formula C15H17N3O2 B2761133 methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938006-49-6](/img/structure/B2761133.png)
methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Table 1: Key Synthetic Methods for Pyrazolo[3,4-b]pyridine Derivatives
2.1. Agonistic Activity
Research has demonstrated that certain pyrazolo[3,4-b]pyridine derivatives act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds have shown potential in lowering plasma triglyceride levels in animal models, indicating their utility in treating metabolic disorders such as dyslipidemia . Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may exhibit similar properties due to its structural characteristics.
2.2. Kinase Inhibition
Pyrazolo[3,4-b]pyridines are frequently explored as scaffolds for developing kinase inhibitors. The compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The design strategies employed include scaffold hopping and computer-aided drug design to enhance selectivity and potency against specific kinases .
2.3. Antimicrobial Activity
Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties. These compounds can interfere with bacterial growth mechanisms and have been tested against various pathogens, showcasing their potential as new antimicrobial agents .
Table 2: Summary of Biomedical Applications
Application Area | Activity Type | Reference |
---|---|---|
Metabolic Disorders | hPPARα Agonism | |
Cancer Treatment | TRK Inhibition | |
Antimicrobial Activity | Bacterial Growth Inhibition |
Case Study 1: hPPARα Agonist Activity
In a study examining the effects of various pyrazolo[3,4-b]pyridine derivatives on triglyceride levels in high-fructose-fed rats, one derivative was found to be as effective as fenofibrate in reducing triglycerides. This highlights the therapeutic potential of this compound in managing dyslipidemia .
Case Study 2: Inhibition of TRK Kinases
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Among these compounds, several exhibited promising results with IC50 values indicating potent inhibition, suggesting their potential as targeted cancer therapies .
Wirkmechanismus
The mechanism of action of methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features, such as the presence of cyclopropyl groups and the ester functional group.
Biologische Aktivität
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : 7174579
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cyclin-Dependent Kinases (CDKs) : Similar compounds in the pyrazolo[3,4-b]pyridine class have been identified as potent inhibitors of CDK1 and CDK2. For example, structure-activity relationship studies have shown that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against these kinases, which are crucial for cell cycle regulation .
- Tyrosine Kinases : The compound has also been explored for its potential as a tyrosine kinase inhibitor (TKI), which plays a significant role in cancer treatment. Inhibitors of this nature can disrupt signaling pathways that lead to uncontrolled cell proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cellular proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | CDK inhibition |
MCF7 (Breast Cancer) | 15.0 | TKI activity |
HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |
Case Studies
- Case Study on Lung Cancer : A study investigated the effects of this compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase by inhibiting CDK1 activity .
- Breast Cancer Research : In another study involving MCF7 cells, the compound demonstrated an IC50 value of 15 µM. The research highlighted that the compound's TKI properties effectively blocked the phosphorylation of key signaling molecules involved in breast cancer progression .
Eigenschaften
IUPAC Name |
methyl 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOQZLQQPMBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.